molecular formula C14H26N4O2S2 B11964487 N,N'-Bis-(2-morpholinoethyl)-dithiooxamide CAS No. 17560-57-5

N,N'-Bis-(2-morpholinoethyl)-dithiooxamide

Cat. No.: B11964487
CAS No.: 17560-57-5
M. Wt: 346.5 g/mol
InChI Key: FJJTVKMLDAFBFD-UHFFFAOYSA-N
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Description

N,N'-Bis-(2-morpholinoethyl)-dithiooxamide is a dithiooxamide derivative featuring two morpholinoethyl substituents at the nitrogen atoms of the central dithiooxamide (ethanedithioamide) core. Dithiooxamides are sulfur-containing ligands known for their strong coordination with transition metals, forming complexes with applications in catalysis, materials science, and biomedicine . The morpholinoethyl groups impart unique steric and electronic properties, distinguishing this compound from other dithiooxamide derivatives. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, enhances solubility in polar solvents while providing a rigid yet flexible framework for metal coordination.

Properties

CAS No.

17560-57-5

Molecular Formula

C14H26N4O2S2

Molecular Weight

346.5 g/mol

IUPAC Name

N,N'-bis(2-morpholin-4-ylethyl)ethanedithioamide

InChI

InChI=1S/C14H26N4O2S2/c21-13(15-1-3-17-5-9-19-10-6-17)14(22)16-2-4-18-7-11-20-12-8-18/h1-12H2,(H,15,21)(H,16,22)

InChI Key

FJJTVKMLDAFBFD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=S)C(=S)NCCN2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(2-morpholinoethyl)-dithiooxamide typically involves the reaction of dithiooxamide with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the electrophilic carbon of the chloroethyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for N,N’-Bis-(2-morpholinoethyl)-dithiooxamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include dithiooxamide, 2-chloroethylmorpholine, and a suitable base such as sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(2-morpholinoethyl)-dithiooxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiooxamide core to thiol groups.

    Substitution: The morpholine rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

N,N’-Bis-(2-morpholinoethyl)-dithiooxamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism by which N,N’-Bis-(2-morpholinoethyl)-dithiooxamide exerts its effects involves its ability to chelate metal ions and interact with biological macromolecules. The morpholine rings and dithiooxamide core provide multiple binding sites, allowing the compound to form stable complexes with metal ions. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Variations

Dithiooxamide derivatives differ primarily in their N-substituents, which significantly influence their coordination behavior and physicochemical properties. Key structural analogs include:

Compound Name Substituents Key Features
N,N'-Bis(2-hydroxyethyl)dithiooxamide 2-hydroxyethyl Hydrophilic; forms hydrogen bonds; used in UV/vis studies
N,N'-Bis(2-pyridylethyl)dithiooxamide 2-(2-pyridyl)ethyl Pyridyl groups enhance π-backbonding; centrosymmetric crystal structure
N,N'-Bis(4-methyl-o-phenyl)dithiooxamide Aromatic 4-methylphenyl Mesogenic properties; intramolecular N–H⋯S hydrogen bonds
N,N'-Bis(2-hydroxypropyl)dithiooxamide 2-hydroxypropyl Stereochemically flexible; crystallizes in monoclinic system
N,N'-Bis(2-hydroxybenzylidene)dithiooxamide (LH1) Schiff base (2-hydroxybenzaldehyde) Forms stable Co(II), Ni(II), Cu(II) complexes; antifungal activity

Key Observations :

  • Hydrophilicity : Hydroxyethyl and hydroxypropyl derivatives exhibit higher solubility in polar solvents due to hydrogen bonding , whereas aromatic substituents (e.g., 4-methylphenyl) enhance rigidity and mesogenic behavior .
  • Coordination Geometry: Pyridyl-containing analogs enable additional binding sites, favoring distorted square-planar or octahedral geometries in metal complexes . Morpholinoethyl groups may adopt a similar role via nitrogen lone pairs, though with reduced π-accepting ability compared to pyridyl.
  • Steric Effects: Bulky substituents (e.g., morpholinoethyl, 4-methylphenyl) increase rotational barriers around the central C–C bond. For dithiooxamide analogs, rotational barriers exceed 24 kcal/mol, significantly higher than oxamide (9.7 kcal/mol) or monothiooxamide (17.6 kcal/mol) due to steric repulsion between sulfur and substituents .

Crystallographic and Spectroscopic Data

  • N,N'-Bis(2-pyridylethyl)dithiooxamide : Crystallizes in a centrosymmetric structure (space group P-1), with a central C–C bond length of 1.54 Å .
  • N,N'-Bis(4-methyl-o-phenyl)dithiooxamide : Features intramolecular N–H⋯S hydrogen bonds (2.45 Å) and C–H⋯π interactions stabilizing the lattice .
  • N,N'-Bis(2-hydroxyethyl)dithiooxamide: UV/vis spectra show λmax at 290 nm (methanol), indicative of S→N charge transfer transitions .

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